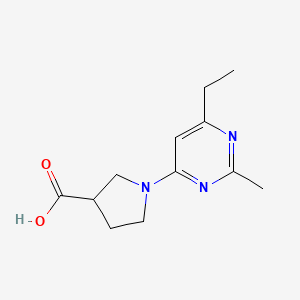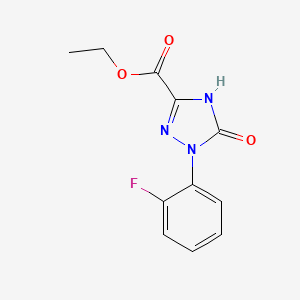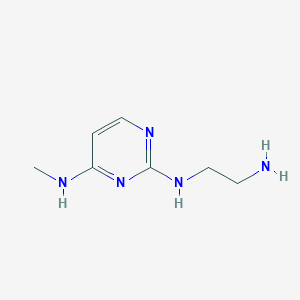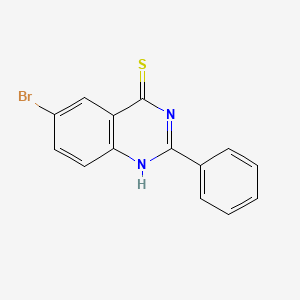
6-Bromo-2-phenylquinazoline-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thione group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinazoline-4(3H)-thione typically involves the reaction of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with various reagents. One common method is the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to form an intermediate compound, which is then reacted with aromatic aldehydes and ammonium acetate to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Bromo-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Aromatic aldehydes
- Ammonium acetate
- Ethyl cyanoacetate
- Malononitrile
- Hydrazines
- Urea or thiourea
The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various quinazoline derivatives, such as:
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
科学的研究の応用
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: For its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .
類似化合物との比較
Similar Compounds
Some compounds similar to 6-Bromo-2-phenylquinazoline-4(3H)-thione include:
- 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a bromine atom and a thione group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H9BrN2S |
|---|---|
分子量 |
317.21 g/mol |
IUPAC名 |
6-bromo-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChIキー |
MPQVNCZRQOTUDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



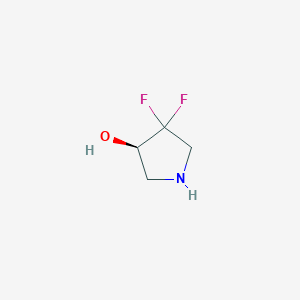

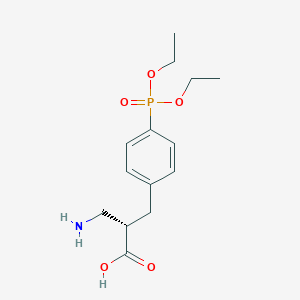

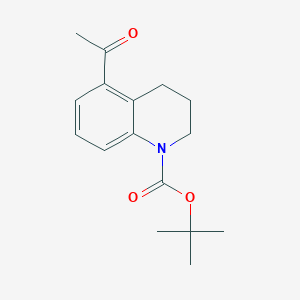

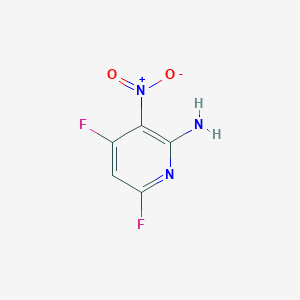
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)
![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)
